molecular formula C28H27N3O4 B2967591 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 932470-22-9

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylbenzyl)acetamide

Cat. No. B2967591
CAS RN: 932470-22-9
M. Wt: 469.541
InChI Key: MSPLRTUENAEQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C28H27N3O4 and its molecular weight is 469.541. The purity is usually 95%.
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Scientific Research Applications

Structural Studies

Quinoline derivatives, including those with amide bonds, are extensively studied for their structural properties. For example, Karmakar et al. (2009) examined co-crystals and salts of quinoline derivatives with amide bonds, showcasing their potential in crystal engineering and material science. Their research demonstrates the structural versatility and potential applications of these compounds in designing new materials with specific physical properties, such as fluorescence or stability (Karmakar, Kalita, & Baruah, 2009).

Medicinal Chemistry

In the realm of medicinal chemistry, novel quinoline derivatives have shown significant therapeutic potential. For instance, Ghosh et al. (2008) investigated the therapeutic effects of an anilidoquinoline derivative in treating Japanese encephalitis, highlighting its antiviral and antiapoptotic effects. This study underscores the potential of quinoline derivatives in developing new treatments for viral diseases (Ghosh et al., 2008).

Antimicrobial Activity

Further, 2-(Quinolin-4-yloxy)acetamides have been explored for their antimicrobial properties. Pissinate et al. (2016) described these compounds as potent in vitro inhibitors of Mycobacterium tuberculosis growth, indicating their potential in addressing antibiotic resistance and developing new antitubercular agents (Pissinate et al., 2016).

properties

IUPAC Name

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4/c1-19-7-9-20(10-8-19)16-30-27(32)18-31-24-15-26-25(34-11-12-35-26)14-21(24)13-22(28(31)33)17-29-23-5-3-2-4-6-23/h2-10,13-15,29H,11-12,16-18H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPLRTUENAEQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)methyl]-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide

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